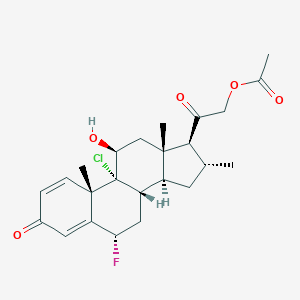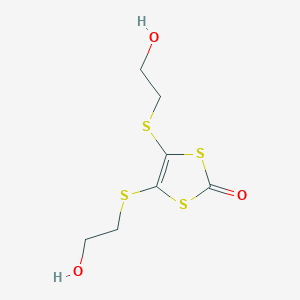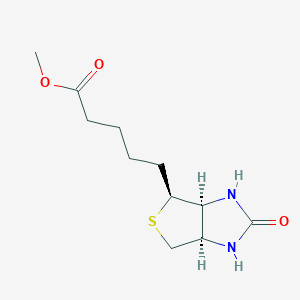
4-氟-2-甲基苯酚
描述
科学研究应用
4-Fluoro-2-methylphenol is utilized in various scientific research applications, including:
作用机制
Target of Action
4-Fluoro-2-methylphenol, also known as 4-fluoro-o-cresol, is a para-fluorinated o-cresol . It is commonly used as a building block for active pharmaceutical ingredients (APIs) . The primary targets of 4-Fluoro-2-methylphenol are receptor tyrosine kinases . These enzymes play a crucial role in the regulation of cell growth, differentiation, and metabolism.
Mode of Action
4-Fluoro-2-methylphenol offers selective inhibition over receptor tyrosine kinases . By binding to these enzymes, it can prevent their activation and subsequent signal transduction, thereby influencing cellular processes controlled by these kinases. This compound improves hepatocyte stability in quinazolines , suggesting its potential role in liver health and disease.
Biochemical Pathways
Its ability to inhibit receptor tyrosine kinases suggests that it may impact pathways related to cell growth and differentiation
Pharmacokinetics
Its physical properties such as its solid form , melting point of 37-38 °C , and boiling point of 87 °C/14 mmHg can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-Fluoro-2-methylphenol’s action are largely dependent on its interaction with receptor tyrosine kinases . By inhibiting these enzymes, it can potentially alter cell growth and differentiation. Its role in improving hepatocyte stability suggests potential protective effects on liver cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylphenol. For instance, its solubility in different solvents can affect its absorption and distribution in the body. It is reported to be insoluble in water , which may influence its bioavailability and pharmacokinetics. Additionally, storage conditions such as temperature and humidity can impact its stability .
生化分析
Biochemical Properties
4-Fluoro-2-methylphenol commonly serves as a building block for active pharmaceutical ingredients (APIs) . It offers selective inhibition over receptor tyrosine kinase and improves hepatocyte stability in quinazolines . It can be grafted onto natural polymer such as flax and coconut fibers catalyzed by laccase for the modification of hydrophobicity .
Cellular Effects
It is known to offer selective inhibition over receptor tyrosine kinase and improve hepatocyte stability in quinazolines
Molecular Mechanism
The molecular mechanism of 4-Fluoro-2-methylphenol involves its role as a building block for active pharmaceutical ingredients . It offers selective inhibition over receptor tyrosine kinase, which could potentially influence cell signaling pathways . More detailed studies are required to elucidate the exact molecular mechanisms of 4-Fluoro-2-methylphenol.
Temporal Effects in Laboratory Settings
It is known that it can be used in the synthesis of various compounds
准备方法
Synthetic Routes and Reaction Conditions
4-Fluoro-2-methylphenol can be synthesized through the diazotization of 4-fluoro-2-methylaniline followed by hydrolysis . The process involves the following steps:
Diazotization: 4-Fluoro-2-methylaniline is treated with nitrosyl sulfuric acid at low temperatures (-5 to 5°C) to form a diazonium salt.
Hydrolysis: The diazonium salt is then hydrolyzed by heating with water and sulfuric acid to yield 4-fluoro-2-methylphenol.
Industrial Production Methods
In industrial settings, the synthesis of 4-fluoro-2-methylphenol typically involves similar diazotization and hydrolysis steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Fluoro-2-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
相似化合物的比较
4-Fluoro-2-methylphenol can be compared with other fluorinated phenols and methylphenols:
4-Fluorophenol: Lacks the methyl group, leading to different reactivity and applications.
2-Fluorophenol: The fluorine atom is positioned differently, affecting its chemical behavior.
4-Chloro-2-methylphenol: Chlorine substitution instead of fluorine, resulting in different chemical properties and uses.
The uniqueness of 4-fluoro-2-methylphenol lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted applications in pharmaceuticals and materials science .
属性
IUPAC Name |
4-fluoro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDDKKGDIVDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196426 | |
| Record name | 4-Fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-72-2 | |
| Record name | 4-Fluoro-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10340 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ZM323881, containing 4-Fluoro-2-methylphenol, exert its effects on VEGF signaling?
A: ZM323881 functions as a tyrosine kinase inhibitor, specifically targeting VEGFR-2. [] Tyrosine kinases are enzymes crucial for cellular signaling. By blocking the kinase activity of VEGFR-2, ZM323881 disrupts the downstream signaling cascade initiated by VEGF. This inhibition has been shown to affect various cellular processes, including the activation of enzymes like extracellular regulated-kinase (ERK), p38, Akt, and endothelial nitric oxide synthetase (eNOS). []
Q2: The studies highlight a link between VEGF and mast cells in diabetic conditions. Could you elaborate on this connection and the potential implications?
A: Research indicates that in a rat model of diabetes, there's a notable increase in VEGFR2 expression within mast cells located near gingival venules. [] Mast cells are immune cells known to release various inflammatory mediators. The increased VEGFR2 suggests heightened sensitivity to VEGF in these cells, potentially contributing to the vascular changes seen in diabetic gingiva. This observation implies that targeting the VEGF pathway, perhaps through inhibitors like ZM323881, could modulate the inflammatory response and vascular abnormalities associated with diabetes in gingival tissues.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid](/img/structure/B144707.png)

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)


![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)


